2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is a complex organic compound that features a combination of sulfonyl, nitrophenyl, and thiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.
Introduction of the Sulfonyl Group: The thiazole intermediate is then reacted with a sulfonyl chloride, such as 4-methoxybenzenesulfonyl chloride, in the presence of a base like triethylamine.
Coupling with the Nitrobenzene Derivative: Finally, the sulfonylated thiazole is coupled with a nitrobenzene derivative under conditions that facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas over a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 3-aminophenyl derivative.
Substitution: Formation of various sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in inflammation and cancer.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of multi-functional compounds.
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways and leading to changes in cellular function.
Pathways Involved: Common pathways include the inhibition of kinases or proteases, which are critical in cell signaling and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-methoxyphenyl)sulfonyl)-N-(4-(2-nitrophenyl)thiazol-2-yl)acetamide
- 2-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)acetamide
- 2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-aminophenyl)thiazol-2-yl)acetamide
Uniqueness
2-((4-methoxyphenyl)sulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and selectivity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O6S2/c1-27-14-5-7-15(8-6-14)29(25,26)11-17(22)20-18-19-16(10-28-18)12-3-2-4-13(9-12)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJLDYISUMFILE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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